1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile
Overview
Description
1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile is a useful research compound. Its molecular formula is C8H6N4 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that triazole derivatives, such as this compound, often interact with various enzymes and receptors in the body .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the enzyme, leading to various downstream effects.
Biochemical Pathways
It is known that triazole derivatives can have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound is a solid at room temperature and is stored in a dry environment between 2-8°c . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the wide range of biological activities associated with triazole derivatives , it is likely that the compound has diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment between 2-8°C . Other environmental factors, such as pH and the presence of other compounds, may also influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to certain enzymes, potentially inhibiting their activity. For instance, triazole derivatives, including this compound, are known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . This interaction can lead to the inhibition of these enzymes, affecting the metabolic pathways of various substrates.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby influencing cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, it can bind to the active site of cytochrome P450 enzymes, inhibiting their catalytic function . This binding interaction is facilitated by the triazole ring, which can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to extreme conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on biological systems. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into hydroxylated and other modified forms . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of various metabolites. The metabolic pathways of this compound are complex and can vary depending on the biological system and experimental conditions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria . Targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its biochemical effects. The localization of this compound can also influence its interactions with other biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
1-methylbenzotriazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIYELGCEZSLTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651563 | |
Record name | 1-Methyl-1H-benzotriazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065100-55-1 | |
Record name | 1-Methyl-1H-benzotriazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.